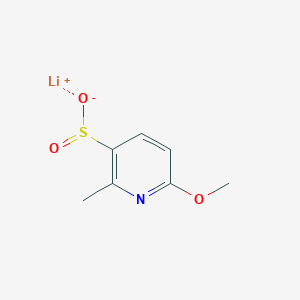

Lithium(1+) ion 6-methoxy-2-methylpyridine-3-sulfinate

Description

Lithium(1+) ion 6-methoxy-2-methylpyridine-3-sulfinate is a chemical compound with the molecular formula C7H10LiNO3S and a molecular weight of 195.16 g/mol . This compound is characterized by the presence of a lithium ion, a methoxy group, a methyl group, and a sulfinate group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

lithium;6-methoxy-2-methylpyridine-3-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S.Li/c1-5-6(12(9)10)3-4-7(8-5)11-2;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXFUWOKJDERNT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(C=CC(=N1)OC)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8LiNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Lithium(1+) ion 6-methoxy-2-methylpyridine-3-sulfinate typically involves the reaction of 6-methoxy-2-methylpyridine-3-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Lithium(1+) ion 6-methoxy-2-methylpyridine-3-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonate derivatives.

Reduction: It can be reduced to form sulfinate derivatives.

Substitution: The methoxy and methyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Lithium(1+) ion 6-methoxy-2-methylpyridine-3-sulfinate is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 6-methoxy-2-methylpyridine-3-sulfinate involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Lithium(1+) ion 6-methoxy-2-methylpyridine-3-sulfinate can be compared with similar compounds such as:

Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate: This compound has a similar structure but with different positions of the methoxy and methyl groups.

Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate: This compound has a methoxymethyl group instead of a methoxy group. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Biological Activity

Lithium(1+) ion 6-methoxy-2-methylpyridine-3-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₇H₉NO₃SLi and a molecular weight of approximately 195.16 g/mol. Its unique structure, which includes a lithium ion associated with a pyridine derivative, contributes to its diverse chemical reactivity and biological activity. The synthesis typically involves the reaction of 6-methoxy-2-methylpyridine-3-sulfinic acid with lithium salts under controlled conditions.

Research indicates that this compound interacts with specific molecular targets within biological systems. Although the exact mechanisms remain under investigation, it is believed that the compound may modulate enzyme activity and receptor interactions, influencing various physiological processes:

- Neurotransmitter Modulation : The compound may affect neurotransmitter signaling pathways, which could be relevant for therapeutic applications in neurological disorders.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential to inhibit bacterial and fungal growth. |

| Anticancer | Shows promise in cancer cell line studies, potentially inducing apoptosis. |

| Neuroprotective | May provide protective effects in neurodegenerative disease models. |

| Enzyme Modulation | Interacts with specific enzymes, affecting metabolic pathways. |

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating significant antibacterial activity.

- Anticancer Potential : Research involving cancer cell lines has shown that this compound can induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, studies reported a reduction in cell viability in treated cancer cells compared to controls.

- Neuroprotective Effects : In models of neurodegeneration, this compound exhibited protective effects against neuronal cell death induced by toxic agents. This suggests potential applications in treating conditions like Alzheimer's disease.

Future Directions

Further research is essential to fully elucidate the mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects are crucial for assessing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Lithium(1+) ion 6-methoxy-2-methylpyridine-3-sulfinate, and how can reaction conditions be optimized?

-

Methodology : The compound can be synthesized via sulfonation reactions. For example, sulfonyl chloride derivatives (e.g., 6a-f) react with pyridine-based precursors in pyridine solvent at low temperatures (5°C) to form intermediates, followed by acid quenching, extraction (ethyl acetate), and purification via column chromatography . Optimization involves adjusting stoichiometry, solvent polarity (e.g., THF vs. ethanol), and reaction time to improve yield and purity.

-

Key Data :

| Parameter | Typical Range |

|---|---|

| Temperature | 5–25°C |

| Reaction Time | 1–3 hours |

| Solvent | Pyridine, THF |

| Purification | Column chromatography (silica gel) |

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodology :

-

NMR Spectroscopy : H and C NMR confirm substituent positions on the pyridine ring (e.g., methoxy and methyl groups) and sulfinate moiety .

-

X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles with precision (e.g., Li–O/S interactions) .

-

Mass Spectrometry : High-resolution MS validates molecular weight (195.16 g/mol) .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the compound’s reactivity in organometallic reactions?

- Methodology : Computational studies (DFT) model electron density distribution. The methoxy group at position 6 acts as an electron donor, stabilizing intermediates in lithiation reactions. Experimental validation includes kinetic studies under varying temperatures and electrophile addition .

- Data Insight :

| Position | Substituent | Hammett Constant (σ) |

|---|---|---|

| 6 | Methoxy | -0.27 |

| 2 | Methyl | +0.06 |

Q. What mechanisms underlie the compound’s interactions with biological targets, such as oxidative stress pathways?

- Methodology :

- Enzyme Assays : Measure inhibition of pro-inflammatory enzymes (e.g., COX-2) using fluorogenic substrates.

- Molecular Docking : Simulate binding to redox-sensitive proteins (e.g., Nrf2-Keap1 complex) to predict antioxidant activity .

- Contradiction Note : Conflicting in vitro/in vivo results may arise from solubility differences. Use co-solvents (DMSO) or lithium counterion exchange to enhance bioavailability .

Q. How can contradictory crystallographic data (e.g., disorder in sulfinate group) be resolved during structure refinement?

- Methodology :

- SHELXL Refinement : Apply restraints to bond lengths (S–O: 1.45–1.50 Å) and anisotropic displacement parameters.

- Twinned Data Handling : Use HKLF5 format in SHELXTL to deconvolute overlapping reflections .

Methodological Considerations Table

| Technique | Application | Limitations |

|---|---|---|

| X-ray Crystallography | Absolute configuration determination | Requires high-quality single crystals |

| H NMR | Detects proton environments | Limited by dynamic exchange in solution |

| DFT Calculations | Predicts electronic properties | Accuracy depends on basis set selection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.